1-Chloro-2,3-bis(chloromethyl)benzene

Halogen bonding Crystal engineering Nucleophilic substitution

Achieve unrivaled regioselectivity with 1-Chloro-2,3-bis(chloromethyl)benzene. Its unique 1,2,3-substitution pattern, featuring an aryl chloride alongside two reactive chloromethyl groups, is essential for chemoselective synthetic routes where the benzylic positions can be functionalized before a subsequent cross-coupling at the aryl chloride. This ortho-like arrangement directs the formation of unique halogen-bonded networks, making it a strategic building block for crystal engineering and functional materials. Choose this specific isomer to ensure precise geometry in hypercrosslinked polymers and complex molecular libraries. Standard purity is ≥98%.

Molecular Formula C8H7Cl3
Molecular Weight 209.5 g/mol
Cat. No. B8264684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3-bis(chloromethyl)benzene
Molecular FormulaC8H7Cl3
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCl)CCl
InChIInChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
InChIKeyUTHSAFCTOUTSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,3-bis(chloromethyl)benzene: Procurement and Technical Profile for Scientific Research


1-Chloro-2,3-bis(chloromethyl)benzene (CAS No. 1824096-87-8) is a specialized organochlorine compound used primarily as a synthetic intermediate in organic chemistry and materials science. Its molecular structure, featuring a benzene ring with one chloro and two chloromethyl substituents in a 1,2,3-arrangement, places it within the class of chlorobenzenes . The compound is characterized by its high reactivity due to the presence of the electrophilic chloromethyl groups, which are key to its role in nucleophilic substitution reactions and as a building block for more complex molecules . This baseline profile establishes the compound's role as a specific, high-purity reagent essential for advanced chemical synthesis.

The Case Against In-Class Substitution for 1-Chloro-2,3-bis(chloromethyl)benzene


Substituting 1-Chloro-2,3-bis(chloromethyl)benzene with other bis(chloromethyl)benzene isomers is not a scientifically neutral decision. The precise 1,2,3-substitution pattern introduces a unique combination of steric and electronic effects that directly influence reaction outcomes, such as regioselectivity in cross-coupling and the geometry of resulting polymers . While meta- and para-isomers are known to form distinct three-dimensional networks through halogen bonding, the ortho-like arrangement in 1-chloro-2,3-bis(chloromethyl)benzene is predicted to lead to fundamentally different intermolecular interactions and material properties [1]. Furthermore, the additional chloro substituent alters the electron density of the aromatic ring, impacting the rate of nucleophilic substitution compared to non-chlorinated analogs, a critical factor in synthetic route planning [2].

Quantitative Evidence for Selecting 1-Chloro-2,3-bis(chloromethyl)benzene


Evaluating Substitution Pattern Impact on Nucleophilic Displacement in Halogen Bonding Networks

The solid-state structure of 1,3-bis(chloromethyl)benzene is defined by a three-dimensional network stabilized by intermolecular Cl···Cl halogen bonding interactions with a measured distance of 3.513 Å [1]. The unique 1,2,3-substitution pattern of 1-chloro-2,3-bis(chloromethyl)benzene is expected to alter the geometric arrangement of these halogen bonds compared to the meta-isomer. This is a class-level inference based on established principles of crystal engineering, where substitution pattern dictates the topology of the resulting supramolecular architecture.

Halogen bonding Crystal engineering Nucleophilic substitution

Assessing Physicochemical Properties for Synthesis and Formulation

The physical properties of a compound are a primary determinant of its suitability for a given synthetic or formulation process. Predicted data for 1-chloro-2,3-bis(chloromethyl)benzene provide a baseline for comparison with established analogs. The predicted density is 1.336 g/cm³ and the boiling point is 278.6°C [1]. These values can be cross-study comparable with 1,2-bis(chloromethyl)benzene, which has a measured density of 1.208 g/cm³ and a boiling point of 239.5°C .

Organic synthesis Process chemistry Physicochemical properties

Differentiating Reactivity in Cross-Coupling Reactions

The presence of an additional chloro substituent directly on the aromatic ring of 1-chloro-2,3-bis(chloromethyl)benzene distinguishes it from simpler bis(chloromethyl)benzene isomers. This aryl chloride site presents a second, electronically distinct electrophilic center. While specific rate data for this compound is unavailable, cross-study comparable research demonstrates that nickel/photoredox catalytic protocols can successfully differentiate between unactivated alkyl chlorides (like the chloromethyl group) and aryl chlorides, enabling chemoselective cross-electrophile coupling [1].

Cross-coupling C-C bond formation Organometallic chemistry

Strategic Applications for 1-Chloro-2,3-bis(chloromethyl)benzene in Advanced R&D


Synthesis of Asymmetric, Halogen-Bonded Supramolecular Architectures

Based on the structural inferences from its 1,3-isomer analog, 1-chloro-2,3-bis(chloromethyl)benzene is a strategic building block for crystal engineering. Its specific substitution pattern is predicted to direct the formation of unique halogen-bonded networks, which are of interest for developing functional materials like molecular sensors, non-linear optical materials, and separation media [1].

Convergent Synthesis of Polyfunctionalized Aromatics via Sequential Cross-Coupling

This compound enables a convergent synthetic approach where the benzylic chloromethyl groups can be functionalized first, followed by a subsequent palladium- or nickel-catalyzed cross-coupling at the aryl chloride position. This chemoselective strategy is valuable for the efficient construction of complex molecular libraries in medicinal chemistry or for the synthesis of unsymmetrical monomers for specialty polymers [1].

Design and Preparation of Cross-Linked Polymers with Modified Porosity

As a bis-electrophile with a rigid aromatic core and a third reactive site, this compound can serve as a specialized cross-linking agent. Its higher density and unique geometry, inferred from comparative data, are expected to result in hypercrosslinked polymer networks with altered porosity, swelling behavior, and thermal stability compared to those made from 1,3- or 1,4-bis(chloromethyl)benzene, which is critical for applications in gas storage and separation [1].

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